

Spectroscopic Characterization of (R)-3-m-Tolyl-beta-alaninol: A Technical Guide

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Compound of Interest

Compound Name: (r)-3-m-Tolyl-beta-alaninol

CAS No.: 1213568-19-4

Cat. No.: B1451807

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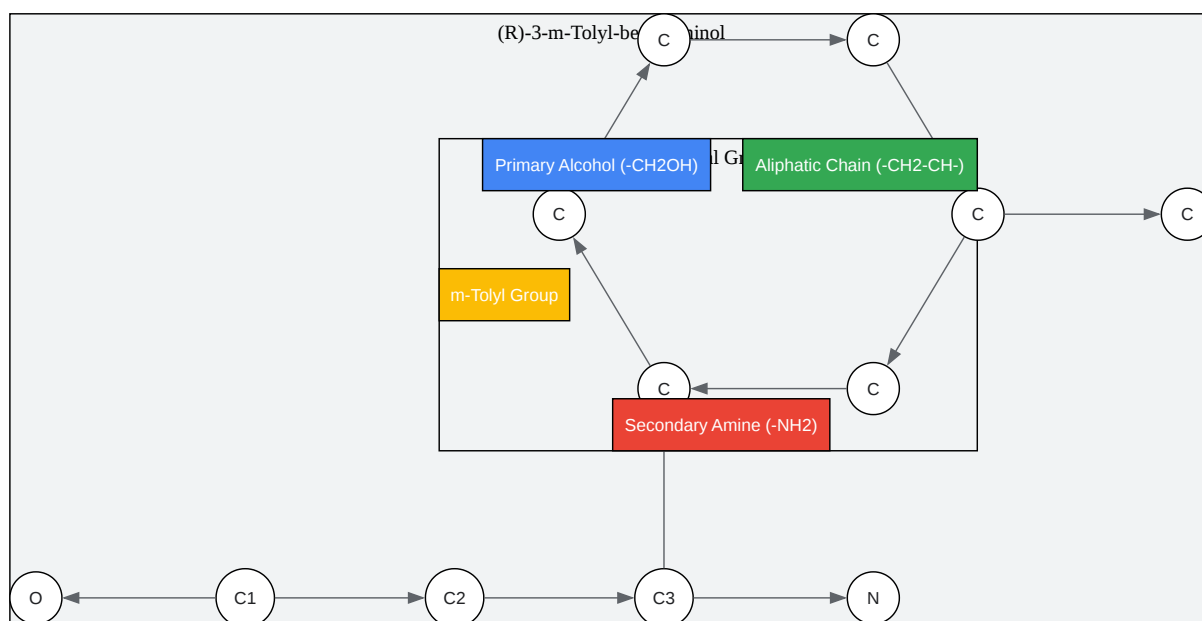
Introduction

(R)-3-m-Tolyl-beta-alaninol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and materials science. Its structure, incorporating a stereocenter and an aromatic ring, makes detailed spectroscopic analysis crucial for confirming its identity, purity, and stereochemistry. This guide provides an in-depth overview of the expected spectroscopic data for **(R)-3-m-Tolyl-beta-alaninol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not readily available in public databases, this guide will present predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This approach offers a valuable reference for researchers working with this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of **(R)-3-m-Tolyl-beta-alaninol** features a propanol backbone with an amino group at the third position and a meta-tolyl group also at the third position. The key structural

features to be identified by spectroscopy are the aromatic ring, the primary alcohol, the secondary amine, the chiral center, and the aliphatic chain.



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Caption: Molecular structure of **(R)-3-m-Tolyl-beta-alaninol** with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **(R)-3-m-Tolyl-beta-alaninol**, both ¹H and ¹³C NMR will provide detailed

information about the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy

Experimental Protocol (Exemplary):

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.00	m	4H	Ar-H
~ 4.10	m	1H	-CH(NH ₂)Ar
~ 3.80	m	2H	-CH ₂ OH
~ 2.35	s	3H	Ar-CH ₃
~ 2.00	m	2H	-CH ₂ CH ₂ OH
~ 1.80	br s	3H	-NH ₂ and -OH

Interpretation and Rationale:

- Aromatic Protons (δ 7.20 - 7.00): The four protons on the meta-substituted tolyl group will appear as a complex multiplet in this region.

- Methine Proton ($\delta \sim 4.10$): The proton on the chiral carbon (C3) is adjacent to both the aromatic ring and the amino group, leading to a downfield shift. Its multiplicity will be a multiplet due to coupling with the adjacent methylene protons.
- Methylene Protons adjacent to Oxygen ($\delta \sim 3.80$): The two protons of the $-\text{CH}_2\text{OH}$ group are deshielded by the electronegative oxygen atom and will appear as a multiplet.
- Methyl Protons ($\delta \sim 2.35$): The three protons of the tolyl methyl group will appear as a sharp singlet.
- Methylene Protons ($\delta \sim 2.00$): The protons of the C2 methylene group will be a multiplet due to coupling with the protons on C1 and C3.
- Amine and Hydroxyl Protons ($\delta \sim 1.80$): The protons of the amino and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary significantly with concentration and temperature.

^{13}C NMR Spectroscopy

Experimental Protocol (Exemplary):

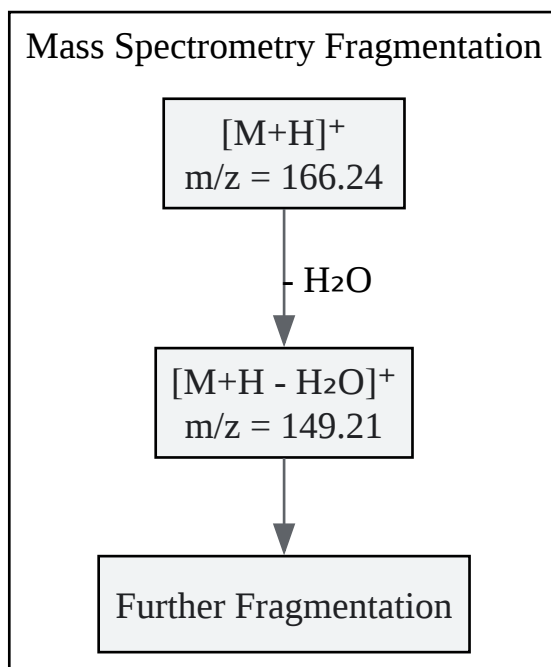
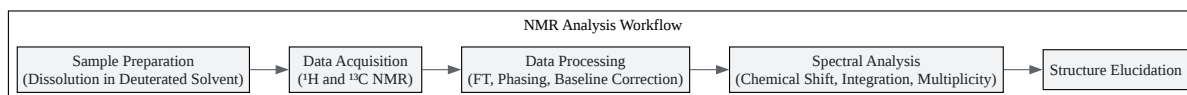
- Prepare the sample as described for ^1H NMR, though a higher concentration (20-50 mg) may be beneficial.
- Acquire a proton-decoupled ^{13}C NMR spectrum on a 100 MHz or higher field spectrometer.
- Process and reference the spectrum similarly to the ^1H NMR spectrum.

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~ 140 - 120	Ar-C
~ 65	-CH ₂ OH
~ 55	-CH(NH ₂)Ar
~ 40	-CH ₂ CH ₂ OH
~ 21	Ar-CH ₃

Interpretation and Rationale:

- Aromatic Carbons (δ 140 - 120): The six carbons of the tolyl group will appear in this region. The quaternary carbons will typically have lower intensities.
- Carbonyl Bearing Hydroxyl Group (δ ~65): The carbon attached to the hydroxyl group (C1) is deshielded by the oxygen.
- Chiral Carbon (δ ~55): The carbon atom of the stereocenter (C3), bonded to the nitrogen and the aromatic ring, will be found in this region.
- Aliphatic Methylene Carbon (δ ~40): The C2 carbon will be in the typical aliphatic region.
- Methyl Carbon (δ ~21): The carbon of the tolyl methyl group will appear at a characteristic upfield chemical shift.



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